Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
Description
Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate (CAS: 1470579-45-3) is a spirocyclic compound featuring a fused indene-oxirane (epoxide) system. Its molecular formula is C₁₂H₁₂O₃, with a molecular weight of 204.22 g/mol . The structure includes a methyl group and a methyl ester substituent on the oxirane ring (positions 3'), contributing to its stereoelectronic properties.
The spiro junction restricts rotational freedom, often enhancing binding specificity in biological systems .
Properties
Molecular Formula |
C13H14O3 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
methyl 2'-methylspiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-12(11(14)15-2)13(16-12)8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
UNIQAXMWYOMREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC3=CC=CC=C23)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Formation of Indene Derivative
The initial step typically involves synthesizing an indene-based intermediate. Commonly, indane-1,3-dione or substituted indene derivatives are prepared via Claisen–Schmidt condensation or oxidation reactions. For example, indane-1,3-dione can be synthesized by condensation of 2-acetyl-1,3-indandione with appropriate aldehydes under acidic conditions or by oxidation of indane using various oxidants such as N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, manganese catalysts with hydrogen peroxide, or pyridinium dichromate (PCC).
Spirocyclization to Form the Oxirane Ring
The spiro-oxirane ring is introduced by epoxidation of the indene double bond or by intramolecular cyclization involving an epoxide precursor. This step requires careful control of reaction conditions to avoid over-oxidation or side reactions. Catalysts or reagents such as peracids (e.g., meta-chloroperoxybenzoic acid) or other oxidizing agents are typically employed.
Esterification to Install the Methyl Carboxylate Group
The methyl carboxylate group is introduced either by esterification of a corresponding carboxylic acid intermediate or by using methyl carbonate reagents in the presence of bases such as sodium hydride. The esterification step often involves solvents like toluene and requires temperature control to ensure complete conversion without decomposition.
Representative Preparation Method from Patent Literature
A notable preparation method, although for a related spiro-indene derivative, involves a three-step process comprising salification, acidification, and oxidation:
| Step | Reagents and Conditions | Description |
|---|---|---|
| Salification | Methyl carbonate, sodium hydride, toluene; warm to reflux; slow addition of 5-chloro-1-indone over 1.5–3 h | Formation of intermediate via nucleophilic substitution under reflux conditions |
| Acidification | Addition of concentrated hydrochloric acid and ice; stirring; phase separation and extraction | Protonation and isolation of intermediate compound |
| Oxidation | Dissolution in toluene with cinchonine; warming to 40–45 °C; simultaneous addition of hydrogen phosphide cumene and intermediate; incubation for 12 h | Final oxidation step to form the desired product with improved yield and optical purity |
This method achieves yields of 75–78% with optical purity reaching 80–83%, highlighting the importance of solvent choice (toluene), controlled addition rates, and temperature management to optimize the reaction outcome.
Reaction Parameters and Optimization
Solvent Effects
Toluene is commonly used due to its relatively high boiling point and inertness, facilitating reflux conditions without side reactions. The mass ratio of toluene to substrate is critical; for example, a 5–7:1 ratio of toluene to 5-chloro-1-indone is optimal to prevent thickening and ensure smooth reaction progress.
Temperature Control
Temperature is tightly controlled during the addition of reagents and incubation phases. For instance, maintaining 40–45 °C during oxidation ensures effective conversion without degradation.
Stoichiometry
Precise molar ratios of reactants are essential. For example, the molar ratio of 5-chloro-1-indone to sodium hydride to methyl carbonate to hydrogen phosphide cumene is optimized around 1:2–3:3.5–4.5:1.5–2.5 to maximize yield and purity.
Reaction Time
Addition times and incubation periods are optimized to balance reaction completeness and side product formation. For example, a 1.5–3 hour addition time for the initial salification step and a 12-hour incubation during oxidation are recommended.
Analytical Verification
Post-synthesis, the compound's structure and purity are routinely confirmed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical environment of protons and carbons.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Chromatographic methods to assess purity and isolate isomers if present.
These analytical techniques ensure the synthesized methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate meets the required specifications for further applications.
Summary Table of Preparation Parameters
| Preparation Step | Key Reagents/Conditions | Optimal Parameters | Outcome |
|---|---|---|---|
| Indene formation | Claisen–Schmidt condensation or oxidation | Acidic media or oxidants like NHPI, PCC | Indane-1,3-dione or derivatives |
| Spirocyclization | Epoxidation with peracids or oxidants | Controlled temperature, catalyst presence | Formation of spiro-oxirane ring |
| Esterification | Methyl carbonate, sodium hydride, toluene | Toluene:substrate ratio 5–7:1; reflux; 1.5–3 h addition | Methyl carboxylate installation |
| Oxidation | Cinchonine, hydrogen phosphide cumene, toluene | 40–45 °C, 12 h incubation | Final product with high yield and purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and activity.
Comparison with Similar Compounds
Structural Analogues
6-Methoxy-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile (CAS: 1879987-67-3)
- Molecular Formula: C₁₂H₁₁NO₂
- Molecular Weight : 201.22 g/mol
- Key Features: Replaces the methyl ester with a nitrile group and introduces a methoxy substituent on the indene ring.
(1R,3'R)-3,3-dimethyl-3'-phenyl-3'-(trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-oxirane]
- Key Features : Contains a trifluoromethyl group and phenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound more suitable for pharmaceutical applications. The stereochemistry (1R,3'R) also introduces chiral centers, critical for enantioselective interactions .
Ethyl octahydrospiro[4,7-methano-5H-indene-5,2'-oxirane]-3'-carboxylate
- Molecular Formula : C₁₄H₂₀O₃
- Molecular Weight : 236.14 g/mol
- Key Features : A more complex bicyclic structure with an octahydroindene core. The ethyl ester and additional ring fusion increase steric bulk, likely reducing reactivity but improving thermal stability .
Physicochemical Properties
*Predicted using ChemAxon software; †Estimated based on formula.
Key Observations :
- The target compound’s methyl ester moderately increases hydrophobicity (LogP ~1.8) compared to nitrile derivatives (LogP ~1.2).
- Fluorinated analogues (e.g., Compound 23c) exhibit higher LogP values due to trifluoromethyl groups, reducing aqueous solubility but enhancing membrane permeability .
Structural and Conformational Analysis
- Ring Puckering: The oxirane ring in spiro systems adopts non-planar conformations, quantified using Cremer-Pople coordinates (). For example, puckering amplitudes (q₂) for the target compound are predicted to range between 0.4–0.6 Å, similar to cyclopentane derivatives .
- Crystallography : Tools like SHELX and ORTEP-3 () are critical for resolving spirocyclic structures, revealing torsion angles (e.g., C9–C10–C11–C12 = -164.0° in ) that influence molecular packing .
Biological Activity
Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate, a compound characterized by its unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C₁₂H₁₂O₃
- Molecular Weight : 204.22 g/mol
- CAS Number : 1470579-45-3
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit:
- Antioxidant Properties : It has shown potential in reducing oxidative stress by scavenging free radicals.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways, suggesting its use in inflammatory conditions.
- Antitumor Activity : Preliminary studies indicate that it may possess cytotoxic effects against certain cancer cell lines.
In Vitro Studies
A study conducted on various derivatives of spiro[indene] compounds demonstrated that this compound exhibited significant cytotoxicity against several human cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics .
In Vivo Studies
In vivo investigations have highlighted the compound's protective effects against renal ischemia/reperfusion injury. The study revealed that treatment with this compound resulted in decreased serum creatinine and urea levels, suggesting improved renal function and reduced tissue damage .
Case Studies
Q & A
Q. What are the common synthetic methodologies for preparing Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate?
The synthesis typically involves multi-step organic reactions, such as visible-light-mediated catalyst-free epoxidation for constructing the spiro-oxirane moiety. For example, trifluoromethyl spiro-epoxides with contiguous quaternary centers are synthesized using [4π+2π] annulation reactions under mild conditions (e.g., blue LED irradiation, room temperature) . Esterification of carboxylic acid intermediates with methanol, catalyzed by strong acids like H₂SO₄, is also a critical step . Key reagents include substituted indene precursors and oxidizing agents for epoxide formation.
Q. How is the spirocyclic structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) refine crystal structures using high-resolution diffraction data to resolve bond lengths, angles, and stereochemistry . NMR spectroscopy (¹H, ¹³C, DEPT) complements this by verifying proton environments and coupling constants, particularly for distinguishing diastereomers . For example, ¹³C NMR can identify the spiro carbon (C-1') via its unique chemical shift (~80–90 ppm) .
Q. What analytical techniques are critical for characterizing purity and stability?
- HPLC-MS : Quantifies purity and detects byproducts.
- DSC/TGA : Assesses thermal stability and decomposition pathways.
- FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, epoxide C-O-C at ~1250 cm⁻¹) .
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is employed .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data for spiro compounds?
Discrepancies in bond angles or ring puckering (e.g., deviations from ideal spiro geometry) are analyzed using density functional theory (DFT) . For example, Cremer-Pople puckering parameters quantify nonplanar distortions in the oxirane and indene rings . Software like ORCA or Gaussian calculates optimized geometries, which are compared to experimental X-ray data to validate or refine structural models .
Q. What strategies mitigate competing reaction pathways during spiro-oxirane synthesis?
Competing dimerization or epoxide ring-opening can be suppressed by:
Q. How do hydrogen-bonding networks influence the compound’s reactivity in solid-state studies?
Graph set analysis (e.g., Etter’s rules) maps intermolecular H-bonding patterns (e.g., R₂²(8) motifs) that stabilize crystal packing . For example, the ester carbonyl may act as an H-bond acceptor with hydroxyl or amine co-crystallants, altering dissolution kinetics or photostability .
Q. Why might NMR spectra show unexpected splitting patterns for the oxirane protons?
Diastereotopicity of the oxirane methylene protons (H-2' and H-3') leads to AB splitting (J ≈ 4–6 Hz) in ¹H NMR. Dynamic effects (e.g., ring puckering) or solvent polarity can further split signals. Variable-temperature NMR (VT-NMR) between –40°C and 25°C clarifies whether splitting arises from conformational exchange or static diastereotopicity .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and experimental optical rotations?
If computational models (e.g., TD-DFT with CAM-B3LYP functional) predict an optical rotation conflicting with polarimetry
Q. What causes variability in epoxide ring-opening reactivity across studies?
Contradictory reactivity (e.g., nucleophilic attacks at C-2' vs. C-3') may stem from:
- Electronic effects : Electron-withdrawing groups (e.g., ester) polarize the oxirane ring, directing nucleophiles to the less-substituted carbon .
- Steric effects : Bulky substituents on the indene ring shield one epoxide carbon .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states differently than nonpolar solvents (e.g., toluene) .
Methodological Tables
Table 1. Key NMR Assignments for this compound
Table 2. Comparison of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Key Reagents |
|---|---|---|---|
| Visible-light annulation | 65–75 | High (dr > 10:1) | Blue LED, DCM |
| Acid-catalyzed esterification | 80–90 | N/A | H₂SO₄, MeOH |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
